1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but includes a hydroxyl group, which may alter its reactivity and applications.
1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: The presence of an amino group in this compound can lead to different chemical and biological properties.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m1/s1 |
InChI Key |
SXPBYQSHKGEXHF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.